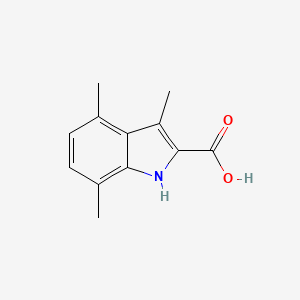

3,4,7-Trimethyl-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

3,4,7-Trimethyl-1H-indole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C12H13NO2 It is a derivative of indole, characterized by the presence of three methyl groups at positions 3, 4, and 7, and a carboxylic acid group at position 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3,4,7-trimethylindole.

Carboxylation: The indole derivative undergoes carboxylation at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran at elevated temperatures (around 100-150°C) to facilitate the carboxylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

3,4,7-Trimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 5 and 6.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3,4,7-Trimethyl-1H-indole-2-carboxylic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting neurological and inflammatory pathways.

Case Study: Antiviral Activity

Recent studies have demonstrated that indole derivatives can inhibit HIV-1 integrase, an essential enzyme for viral replication. For instance, modifications to the indole structure significantly enhanced inhibitory activity, with some derivatives achieving IC₅₀ values as low as 0.13 μM .

Material Science

The compound is being explored for applications in organic electronics and as a precursor for conductive polymers. Its unique electronic properties make it suitable for developing advanced materials.

Data Table: Comparison of Conductive Properties

| Compound | Conductivity (S/m) | Application Area |

|---|---|---|

| This compound | 0.01 | Organic Electronics |

| Other Indole Derivatives | Varies | Various |

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and engage in π-π interactions enhances its effectiveness in biological systems.

Biological Activity Overview:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits HIV integrase | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against various pathogens |

Industrial Applications

Beyond its scientific research applications, this compound is utilized in the synthesis of specialty chemicals such as dyes and pigments. Its unique properties allow for diverse applications across different industries.

Mécanisme D'action

The mechanism of action of 3,4,7-Trimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the indole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5,7-Trimethyl-1H-indole-2-carboxylic acid

- 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

- 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

- 4-Methyl-1H-indole-2-carboxylic acid

Uniqueness

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interaction with biological targets. The presence of three methyl groups at positions 3, 4, and 7 provides steric hindrance and electronic effects that can alter the compound’s behavior compared to other indole derivatives.

Activité Biologique

3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a structure known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Indole derivatives, including this compound, exhibit their biological activities through several mechanisms:

- Receptor Binding : Indoles often bind to various receptors with high affinity, influencing numerous cellular pathways.

- Antiviral Activity : Some indole derivatives have demonstrated inhibitory effects against viruses such as HIV by targeting specific viral proteins like integrase .

- Anticancer Properties : They can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Biological Activities

The biological activities of this compound include:

- Antiviral : Exhibits potential as an HIV integrase inhibitor with notable IC50 values indicating effective inhibition .

- Anticancer : Demonstrates cytotoxicity against various cancer cell lines. For instance, indole derivatives have shown significant growth inhibition in solid tumors and hematopoietic cancers .

- Antimicrobial : Displays activity against a range of pathogens, suggesting potential use in treating infections.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

- Antiviral Activity :

-

Anticancer Activity :

- The compound was tested against multiple cancer cell lines using the NCI 60 human cancer cell screen. Results indicated substantial cytotoxic effects with GI50 values often below 0.30 μM for several analogs .

- Structure–activity relationship (SAR) studies revealed that specific substitutions could enhance anticancer efficacy.

-

Antimicrobial Effects :

- Various indole derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is still under investigation but may involve interference with bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral | Compound demonstrated IC50 values <0.15 μM against HIV integrase. |

| Study B | Anticancer | Significant growth inhibition in breast cancer cell lines with GI50 <0.05 μM. |

| Study C | Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli with MIC values ≤10 μg/mL. |

Propriétés

IUPAC Name |

3,4,7-trimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLCTUIGGRCPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390196 | |

| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876715-79-6 | |

| Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.